molecular formula C18H20ClNO3 B3007121 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 332942-54-8

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3007121
CAS No.: 332942-54-8
M. Wt: 333.81
InChI Key: VIUAUWCULJSONB-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.81. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticide Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide and its N-derivatives exhibit potential as pesticides. Studies have characterized these compounds through X-ray powder diffraction, highlighting their relevance in the development of new agrochemical solutions. These derivatives include variously substituted N-derivatives, such as those with fluorophenyl, chloro-fluorophenyl, and trifluoromethylphenyl groups, among others, indicating a broad spectrum of chemical modifications for potential pesticide applications (Olszewska, Tarasiuk, & Pikus, 2011).

Herbicidal Activity and Metabolism

The metabolism of chloroacetamide herbicides, including compounds structurally related to this compound, has been extensively studied. These herbicides are known for their pre-emergent activity in agriculture, targeting a variety of crops. Research into their metabolic pathways in human and rat liver microsomes reveals complex processes involving conjugation and bioactivation, which are crucial for understanding their environmental fate and impact on human health (Coleman et al., 2000).

Environmental Degradation

Studies on the environmental degradation of related chloroacetamide herbicides provide insight into potential pathways for the breakdown and removal of this compound from ecosystems. The photoassisted Fenton reaction has been demonstrated as an effective method for the complete oxidation of herbicides like metolachlor in water, suggesting similar approaches could be applied for the environmental management of residues related to this compound (Pignatello & Sun, 1995).

Chemical Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of related compounds provides foundational knowledge for the manipulation and development of this compound for various scientific applications. Techniques such as silylation and the study of silylated derivatives have been explored, offering insights into potential modifications and enhancements of chemical properties for industrial and agricultural uses (Nikonov et al., 2016).

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-5-6-16(22-4)15(7-11)20-17(21)10-23-14-8-12(2)18(19)13(3)9-14/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUWCULJSONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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